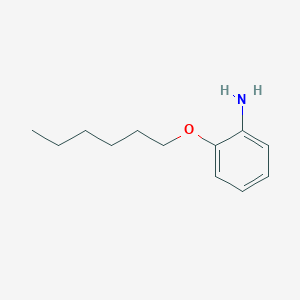

2-(Hexyloxy)aniline

Description

BenchChem offers high-quality 2-(Hexyloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hexyloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hexoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYXVHAMZJRKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579887 | |

| Record name | 2-(Hexyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52464-50-3 | |

| Record name | 2-(Hexyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(hexyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(hexyloxy)aniline is an aromatic organic compound that belongs to the aniline and alkoxybenzene families. Its structure, featuring a hexyloxy group ortho to an amino group on a benzene ring, makes it a valuable intermediate in various fields of chemical synthesis, including the development of pharmaceuticals, agrochemicals, and materials science. The interplay between the electron-donating amino and hexyloxy groups influences the molecule's reactivity and physical properties, making it a subject of interest for researchers. This guide provides a comprehensive overview of the chemical properties of 2-(hexyloxy)aniline, including its synthesis, reactivity, and analytical characterization, with a focus on its potential applications in research and drug development.

Physicochemical Properties

Quantitative data for 2-(hexyloxy)aniline is not extensively reported in the literature. However, key physicochemical properties can be inferred from its structure and comparison with its isomer, 4-(hexyloxy)aniline.

| Property | 2-(hexyloxy)aniline Value | 4-(hexyloxy)aniline Value | Source |

| CAS Number | 52464-50-3 | 39905-57-2 | [1] |

| Molecular Formula | C₁₂H₁₉NO | C₁₂H₁₉NO | [1] |

| Molecular Weight | 193.29 g/mol | 193.29 g/mol | [1] |

| Melting Point | Data not available | 43-45 °C | |

| Boiling Point | Data not available | 155-158 °C at 5 mmHg | |

| Solubility | Data not available | Insoluble in water | Inferred |

| Appearance | Data not available | White to brown solid |

Chemical Properties and Reactivity

2-(hexyloxy)aniline exhibits reactivity characteristic of both anilines and alkoxybenzenes. The amino group is a primary site for reactions such as acylation, alkylation, and diazotization. The aromatic ring is activated by both the amino and hexyloxy groups, making it susceptible to electrophilic substitution, primarily at the para and ortho positions relative to the activating groups.

Synthesis of 2-(hexyloxy)aniline

The most common method for the synthesis of 2-(hexyloxy)aniline is the Williamson ether synthesis. This can be achieved through two primary routes:

-

From 2-Nitrophenol: 2-Nitrophenol is first deprotonated with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with a hexyl halide (e.g., 1-bromohexane). The resulting 2-(hexyloxy)nitrobenzene is subsequently reduced to 2-(hexyloxy)aniline.

-

From 2-Substituted Anilines: Alternatively, 2-chloroaniline or 2-nitroaniline can be reacted with a hexyl halide in the presence of a base. If starting with 2-nitroaniline, a subsequent reduction of the nitro group is necessary.

The following diagram illustrates the synthetic workflow for 2-(hexyloxy)aniline starting from 2-nitrophenol.

Key Reactions of 2-(hexyloxy)aniline

The amino group of 2-(hexyloxy)aniline allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

| Reaction Type | Reagents | Product Type | Significance |

| Acylation | Acyl chlorides, Anhydrides | Amides | Protection of the amino group, synthesis of bioactive amides. |

| Alkylation | Alkyl halides | Secondary/Tertiary amines | Modification of electronic and steric properties. |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium salt | Intermediate for azo dyes, Sandmeyer reactions, and other transformations. |

| Electrophilic Sub. | Halogens, Nitrating agents, etc. | Substituted 2-(hexyloxy)anilines | Functionalization of the aromatic ring. |

Experimental Protocols

Synthesis of 2-(hexyloxy)aniline via Williamson Ether Synthesis

Materials:

-

2-Nitrophenol

-

1-Bromohexane

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Synthesis of 2-(hexyloxy)nitrobenzene

-

To a stirred solution of 2-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Add 1-bromohexane (1.2 eq) dropwise to the mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(hexyloxy)nitrobenzene.

Step 2: Reduction to 2-(hexyloxy)aniline

-

Dissolve 2-(hexyloxy)nitrobenzene (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 2-(hexyloxy)aniline. Further purification can be achieved by column chromatography if necessary.

Characterization of 2-(hexyloxy)aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the range of δ 6.5-7.5 ppm. The protons of the hexyloxy group will appear as a triplet for the terminal methyl group around δ 0.9 ppm, multiplets for the methylene groups between δ 1.3-1.8 ppm, and a triplet for the methylene group attached to the oxygen atom around δ 3.9-4.1 ppm. The protons of the amino group will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the hexyloxy chain.

Infrared (IR) Spectroscopy:

The IR spectrum of 2-(hexyloxy)aniline is expected to exhibit characteristic absorption bands:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-O stretching (ether): A strong band in the region of 1200-1250 cm⁻¹.

-

N-H bending: A band around 1600-1650 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of 2-(hexyloxy)aniline. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 193.29.

Biological Activity and Toxicological Profile

Specific studies on the biological activity and toxicology of 2-(hexyloxy)aniline are limited. However, the toxicological profile of aniline and its derivatives is well-documented. Aniline is known to be toxic and can cause methemoglobinemia. Therefore, 2-(hexyloxy)aniline should be handled with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

The introduction of an alkoxy group can modulate the biological activity of aniline derivatives. Depending on the overall structure of the molecule, alkoxy-substituted anilines can exhibit a range of biological activities, and they are often used as scaffolds in the design of new therapeutic agents. Further research is needed to fully elucidate the specific biological effects of 2-(hexyloxy)aniline.

Conclusion

References

An In-Depth Technical Guide to the Synthesis of 2-(hexyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2-(hexyloxy)aniline, a valuable intermediate in organic synthesis and drug discovery. The document outlines key methodologies, including the Williamson ether synthesis and nucleophilic aromatic substitution, offering detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Core Synthesis Pathways

The synthesis of 2-(hexyloxy)aniline is predominantly achieved through two robust and well-established chemical transformations: the Williamson ether synthesis and nucleophilic aromatic substitution. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Williamson Ether Synthesis from 2-Nitrophenol

This two-step approach is a common and effective method for the preparation of 2-(hexyloxy)aniline. It involves the O-alkylation of 2-nitrophenol with a hexyl halide, followed by the reduction of the nitro group to an amine. The presence of the electron-withdrawing nitro group in the ortho position can facilitate the initial etherification step.

Logical Workflow for Williamson Ether Synthesis from 2-Nitrophenol

Caption: Workflow of the two-step synthesis of 2-(hexyloxy)aniline from 2-nitrophenol.

Experimental Protocol: O-Alkylation of 2-Nitrophenol

A mixture of 2-nitrophenol (0.2 mol), 1-bromohexane (0.22 mol), and anhydrous potassium carbonate (0.2 mol) in 200 mL of dry acetone is refluxed for 72 hours.[1] After cooling, the acetone is distilled off, and 200 mL of water is added to the residue. The product is extracted with benzene (2 x 100 mL). The combined organic extracts are washed with 10% sodium hydroxide (3 x 100 mL), and the solvent is removed by distillation. The resulting crude 2-(hexyloxy)nitrobenzene is purified by vacuum distillation.

Experimental Protocol: Reduction of 2-(hexyloxy)nitrobenzene

The 2-(hexyloxy)nitrobenzene is dissolved in ethanol, and a catalytic amount of Palladium on carbon (Pd/C) is added. The mixture is subjected to hydrogenation with H₂ gas until the reaction is complete, as monitored by thin-layer chromatography.[2] The catalyst is then filtered off, and the solvent is evaporated under reduced pressure to yield 2-(hexyloxy)aniline.

Nucleophilic Aromatic Substitution

This pathway offers a more direct route to 2-(hexyloxy)aniline by reacting a substituted aniline with a hexyl-containing nucleophile. A common starting material for this method is 2-chloroaniline.

Logical Workflow for Nucleophilic Aromatic Substitution

Caption: Synthesis of 2-(hexyloxy)aniline via nucleophilic aromatic substitution.

Experimental Protocol: From 2-Chloroaniline and Hexanol

2-Chloroaniline is reacted with hexanol in the presence of a suitable base and solvent under thermal conditions.[2] The specific reaction conditions, such as the choice of base (e.g., sodium hydride, potassium carbonate), solvent (e.g., DMF, DMSO), temperature, and reaction time, are critical for achieving a good yield and need to be optimized. After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by chromatography or distillation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-(hexyloxy)aniline and its intermediate.

| Compound | Synthesis Pathway | Starting Materials | Yield (%) | Melting Point (°C) | Boiling Point (°C/mmHg) |

| 2-(hexyloxy)nitrobenzene | Williamson Ether Synthesis | 2-Nitrophenol, 1-Bromohexane | 85-90% (for analogous butyl ether, scaled up)[1] | - | - |

| 2-(hexyloxy)aniline | Williamson Ether Synthesis & Reduction | 2-(hexyloxy)nitrobenzene | - | 43-45 | 155-158 / 5 |

| 2-(hexyloxy)aniline | Nucleophilic Aromatic Substitution | 2-Chloroaniline, Hexanol | - | 43-45 | 155-158 / 5 |

Note: Yields for the direct synthesis of 2-(hexyloxy)aniline were not explicitly found in the provided search results and are indicated as "-". The yield for the nitrobenzene intermediate is based on a similar compound from the literature.

Characterization Data

The identity and purity of 2-(hexyloxy)aniline are confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(hexyloxy)aniline typically exhibits characteristic signals for the aromatic protons in the range of δ 6.5–7.2 ppm.[2] The protons of the hexyloxy group appear between δ 3.8–4.0 ppm, with the terminal methyl group showing a triplet around δ 0.9 ppm.[2]

-

Molecular Formula: C₁₂H₁₉NO[3]

-

Molecular Weight: 193.29 g/mol [3]

This guide provides a foundational understanding of the synthesis of 2-(hexyloxy)aniline. For successful implementation, it is recommended that researchers consult the cited literature for more detailed experimental nuances and safety precautions.

References

Williamson ether synthesis protocol for alkoxy anilines.

An In-depth Technical Guide to the Williamson Ether Synthesis of Alkoxy Anilines

Introduction

Alkoxy anilines are crucial structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals and functional organic materials. The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of the ether linkage. This guide provides a detailed technical overview of the application of this reaction for the synthesis of alkoxy anilines, tailored for researchers, scientists, and professionals in drug development. The protocol involves the O-alkylation of an aminophenol, where a deprotonated hydroxyl group (phenoxide) acts as a nucleophile to displace a leaving group from an alkylating agent in an SN2 reaction.

A significant challenge in the synthesis of alkoxy anilines from aminophenols is the potential for competing N-alkylation. The amino group can also act as a nucleophile, leading to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. Therefore, strategies for selective O-alkylation are critical and will be discussed herein.

Core Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction is initiated by deprotonating the hydroxyl group of an aminophenol with a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide or sulfonate ester, displacing the leaving group in a single, concerted step.

References

An In-depth Technical Guide to 2-(Hexyloxy)aniline

CAS Number: 52464-50-3

This technical guide provides a comprehensive overview of 2-(hexyloxy)aniline, a valuable chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its synthesis, properties, and potential applications.

Chemical and Physical Properties

2-(Hexyloxy)aniline is an aromatic amine characterized by a hexyloxy substituent at the ortho position of the aniline ring. This structural feature imparts specific physicochemical properties that are advantageous in various synthetic applications.

| Property | Value | Reference |

| CAS Number | 52464-50-3 | [1] |

| Molecular Formula | C₁₂H₁₉NO | |

| Molecular Weight | 193.29 g/mol | |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Solubility | The hexyloxy group modifies the molecule's solubility. | [1] |

Synthesis of 2-(Hexyloxy)aniline

The synthesis of 2-(hexyloxy)aniline can be achieved through several established synthetic routes. The most common methods involve the formation of an ether linkage followed by the introduction or modification of the amino group.

Experimental Protocols

1. Williamson Ether Synthesis followed by Reduction of a Nitro Group

This is a widely used two-step method for preparing 2-(hexyloxy)aniline.

-

Step 1: Synthesis of 2-(hexyloxy)nitrobenzene This step involves the reaction of 2-nitrophenol with a hexyl halide (e.g., hexyl bromide) in the presence of a base. The base deprotonates the hydroxyl group of 2-nitrophenol to form a phenoxide, which then acts as a nucleophile, attacking the hexyl halide in an Sₙ2 reaction to form the ether.

-

Reagents and Equipment:

-

2-Nitrophenol

-

Hexyl bromide

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-nitrophenol and potassium carbonate in acetone.

-

Add hexyl bromide to the mixture.

-

Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(hexyloxy)nitrobenzene.

-

The crude product can be purified by column chromatography.

-

-

-

Step 2: Reduction of 2-(hexyloxy)nitrobenzene to 2-(hexyloxy)aniline The nitro group of 2-(hexyloxy)nitrobenzene is reduced to an amino group to yield the final product. Catalytic hydrogenation is a common and efficient method for this transformation.

-

Reagents and Equipment:

-

2-(Hexyloxy)nitrobenzene

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Reaction flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve 2-(hexyloxy)nitrobenzene in methanol or ethanol in a reaction flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield 2-(hexyloxy)aniline.

-

The product can be further purified by distillation under reduced pressure or column chromatography if necessary.

-

-

2. Nucleophilic Aromatic Substitution

An alternative approach involves the direct reaction of a substituted aniline precursor with a hexylating agent.

-

Method A: From 2-Chloroaniline This method involves the nucleophilic substitution of the chlorine atom in 2-chloroaniline with hexanol in the presence of a base under thermal conditions.[1]

-

Method B: From 2-Nitroaniline Similar to the Williamson ether synthesis, this route starts with the reaction of 2-nitroaniline with hexyl bromide under basic conditions, followed by the reduction of the nitro group.[1]

Applications in Research and Drug Development

2-(Hexyloxy)aniline serves as a versatile building block in organic synthesis for the construction of more complex molecular architectures.[1] The presence of both an amino group and a lipophilic hexyloxy chain makes it a useful intermediate for the synthesis of various compounds with potential biological activity.

Aniline and its derivatives are known to be key scaffolds in many drug candidates due to their ability to interact with biological targets. However, the aniline moiety can also be associated with metabolic instability and toxicity. Therefore, understanding the role of aniline derivatives in biological pathways is crucial for drug design and development.

Derivatives of 2-(hexyloxy)aniline can be utilized in the synthesis of heterocyclic compounds such as quinoxalines, which have been investigated for their antibacterial properties.[1]

Representative Signaling Pathway

While a specific signaling pathway for 2-(hexyloxy)aniline is not well-documented in the available literature, the PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer cells that has been shown to be modulated by other novel aniline derivatives. For instance, a tryptamine-derived aniline alkaloid has been found to promote apoptosis in non-small cell lung cancer cells by activating this pathway.[2] This pathway is presented here as a representative example of how an aniline derivative could exert its biological effect.

Caption: Representative PI3K/AKT/mTOR signaling pathway.

Experimental and Synthetic Workflows

The general workflow for the synthesis of 2-(hexyloxy)aniline and its subsequent use as a building block for more complex molecules is outlined below.

References

Technical Guide: Physicochemical and Spectral Properties of 2-(Hexyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hexyloxy)aniline is an aromatic organic compound featuring a hexyloxy substituent at the ortho position of an aniline ring. This molecule serves as a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals, liquid crystals, and novel polymeric materials. The presence of both an amino group and a lipophilic hexyl chain imparts unique solubility and reactivity characteristics, making it a valuable building block for creating more complex molecular architectures. This guide provides a comprehensive overview of the physical, spectral, and analytical methodologies associated with 2-(Hexyloxy)aniline.

Physicochemical Properties

The fundamental physical and chemical properties of 2-(Hexyloxy)aniline are summarized in the table below. These characteristics are crucial for its handling, purification, and application in various synthetic protocols.

| Property | Value | Reference |

| CAS Number | 52464-50-3 | [1] |

| Molecular Formula | C₁₂H₁₉NO | [1] |

| Molecular Weight | 193.29 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not explicitly available for the 2-isomer. For the 4-isomer: 155-158 °C at 5 mmHg. | [2] |

| Melting Point | Not explicitly available for the 2-isomer. For the 4-isomer: 43-45 °C. | [2][3] |

| Solubility | Expected to be soluble in common organic solvents. |

Spectral Data

The structural elucidation of 2-(Hexyloxy)aniline relies heavily on spectroscopic techniques. The following tables summarize the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is instrumental in confirming the substitution pattern and the integrity of the hexyloxy chain.

| Proton (¹H) NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~6.5 - 7.2 | Multiplet | 4H | Ar-H |

| Methylene (α to ether) | ~3.8 - 4.0 | Triplet | 2H | -OCH₂- |

| Methylene Chain | ~1.2 - 1.8 | Multiplet | 8H | -(CH₂)₄- |

| Terminal Methyl | ~0.9 | Triplet | 3H | -CH₃ |

Note: The chemical shifts are typical ranges and can vary based on the solvent and instrument used. The data for the aromatic protons are based on general expectations for a 1,2-disubstituted benzene ring.[1]

¹³C NMR provides insight into the carbon framework of the molecule.

| Carbon (¹³C) NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | ~110 - 150 | Ar-C |

| Methylene (α to ether) | ~68 | -OCH₂- |

| Methylene Chain | ~22 - 32 | -(CH₂)₄- |

| Terminal Methyl | ~14 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| ~3050 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Strong | Aliphatic C-H stretch |

| ~1620 | Medium | N-H bend |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl C-O stretch (ether) |

| ~1100 | Strong | Aliphatic C-O stretch (ether) |

Note: These are characteristic absorption bands for aromatic amines and ethers.[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

| Technique | Observation | Assignment |

| ESI-HRMS | m/z for [M+H]⁺ | C₁₂H₂₀NO⁺ |

Note: The exact mass would be calculated and compared to the observed mass to confirm the elemental composition.[1]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of 2-(Hexyloxy)aniline.

Synthesis of 2-(Hexyloxy)aniline via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of 2-(Hexyloxy)aniline from 2-aminophenol and 1-bromohexane.

Materials:

-

2-Aminophenol

-

1-Bromohexane

-

Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromohexane (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(Hexyloxy)aniline.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of 2-(Hexyloxy)aniline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on known values and spin-spin coupling patterns.

-

Assign the peaks in the ¹³C NMR spectrum based on chemical shifts and, if necessary, by performing additional experiments like DEPT.

Infrared (IR) Spectroscopy:

-

Prepare a sample for analysis. If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared.

-

Place the sample in an FT-IR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of 2-(Hexyloxy)aniline.

Caption: Workflow for the synthesis and characterization of 2-(Hexyloxy)aniline.

This comprehensive guide provides essential information for researchers working with 2-(Hexyloxy)aniline, from its fundamental properties to detailed experimental procedures and analytical workflows. The data and protocols herein should facilitate its effective use in various research and development endeavors.

References

2-(hexyloxy)aniline molecular weight and chemical formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(hexyloxy)aniline, along with a detailed experimental workflow for its synthesis. This compound serves as a valuable intermediate in organic synthesis and holds potential for applications in materials science and drug discovery.

Core Chemical Data

The fundamental properties of 2-(hexyloxy)aniline are summarized below, providing a ready reference for experimental design and analysis.

| Property | Value | Source(s) |

| Molecular Weight | 193.28 g/mol | [1] |

| Chemical Formula | C₁₂H₁₉NO | [1] |

| CAS Number | 52464-50-3 | [1] |

Synthesis of 2-(Hexyloxy)aniline

The synthesis of 2-(hexyloxy)aniline is commonly achieved through a multi-step process involving the Williamson ether synthesis followed by the reduction of a nitro group. This method offers a reliable route to obtain the target compound from commercially available starting materials.

Experimental Workflow: Synthesis of 2-(Hexyloxy)aniline

Caption: Synthesis workflow for 2-(hexyloxy)aniline.

Experimental Protocols

Synthesis of 2-(Hexyloxy)nitrobenzene (Williamson Ether Synthesis)

-

Deprotonation of 2-Nitrophenol: 2-Nitrophenol is dissolved in a suitable aprotic polar solvent, such as acetone or DMF. An excess of a base, typically potassium carbonate, is added to the solution. The mixture is stirred at room temperature to facilitate the deprotonation of the hydroxyl group, forming the potassium salt of 2-nitrophenol (potassium 2-nitrophenoxide).

-

Nucleophilic Substitution: A hexyl halide, such as hexyl bromide, is added to the reaction mixture. The mixture is then heated to reflux to promote the Sₙ2 reaction between the phenoxide and the hexyl halide. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The resulting crude product, 2-(hexyloxy)nitrobenzene, can be purified by column chromatography on silica gel.

Reduction of 2-(Hexyloxy)nitrobenzene

-

Catalytic Hydrogenation: The purified 2-(hexyloxy)nitrobenzene is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

Hydrogenation Reaction: The reaction mixture is placed under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature. The reduction of the nitro group to an amine is usually exothermic. The reaction is monitored by TLC until the starting material is completely consumed.

-

Isolation of the Final Product: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The solvent is then removed from the filtrate by rotary evaporation to yield the final product, 2-(hexyloxy)aniline. Further purification, if necessary, can be achieved by column chromatography or distillation under reduced pressure.

Analytical Characterization

The structural confirmation and purity assessment of 2-(hexyloxy)aniline are crucial. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of 2-(hexyloxy)aniline. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons of the hexyloxy chain, and the amine protons. Similarly, the ¹³C NMR spectrum will display distinct peaks corresponding to the different carbon atoms in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of 2-(hexyloxy)aniline and for monitoring reaction progress. A reverse-phase HPLC method, likely utilizing a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid for improved peak shape), would be a suitable approach.

Applications in Research and Development

2-(Hexyloxy)aniline is a versatile building block in organic synthesis. The presence of both an amino group and a hexyloxy substituent allows for a variety of chemical transformations. The amino group can undergo diazotization, acylation, and alkylation, while the hexyloxy group imparts increased solubility in organic solvents and can influence the steric and electronic properties of the final molecule.

In the field of drug development, aniline derivatives are of significant interest. For instance, 2-substituted anilines have been investigated as scaffolds for the development of potent enzyme inhibitors. The specific biological activities of 2-(hexyloxy)aniline are an area for further investigation.

In materials science, aniline derivatives are precursors for the synthesis of polyanilines, which are conducting polymers with applications in electronics and sensors. The hexyloxy group can enhance the processability of these polymers by improving their solubility.

References

An In-depth Technical Guide to the Solubility of 2-(hexyloxy)aniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid dissolving in a liquid, solubility is typically expressed as the concentration of the solute in a saturated solution at a specific temperature.[2][3] Several factors influence solubility, including the chemical structures of the solute and solvent, temperature, and pressure.[3] The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Aniline, the parent compound of 2-(hexyloxy)aniline, is only slightly soluble in water due to the hydrophobic nature of its benzene ring, but it exhibits good solubility in many organic solvents.[4][5] The introduction of a hexyloxy group, a non-polar alkyl chain, is a common strategy to further enhance the solubility of aniline derivatives in organic solvents.[1] This is crucial for their processing and application in areas like the synthesis of polymers for light-emitting diodes and solar cells.[1]

Expected Solubility Profile of 2-(hexyloxy)aniline

Based on its molecular structure, which combines a polar aniline head with a non-polar hexyloxy tail, 2-(hexyloxy)aniline is expected to exhibit good solubility in a range of common organic solvents. The following table summarizes the anticipated qualitative solubility.

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of alcohols can form hydrogen bonds with the amine group of 2-(hexyloxy)aniline. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group of ketones can interact with the polar amine group. |

| Esters | Ethyl Acetate, Butyl Acetate | High | The ester group provides polarity for interaction with the amine group. |

| Ethers | Diethyl Ether, Tetrahydrofuran | Moderate to High | Ethers are less polar than alcohols and ketones but can still solvate the molecule. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The aromatic ring of the solvents can interact with the benzene ring of 2-(hexyloxy)aniline via π-π stacking. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These solvents have high dielectric constants and are excellent solvents for a wide variety of organic molecules. |

| Non-polar Hydrocarbons | Hexane, Cyclohexane | Moderate | The hexyloxy chain will promote solubility in non-polar solvents. |

| Water | Low | The large non-polar hexyloxy group and the benzene ring will significantly limit solubility in water. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The isothermal saturation method, often referred to as the shake-flask method, is a widely accepted technique.[6][7][8] Gravimetric analysis can be used to quantify the amount of dissolved solute.[2][3][9]

Key Experimental Method: Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Apparatus:

-

2-(hexyloxy)aniline (solute)

-

Selected organic solvents

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks with secure caps

-

Oven

Procedure:

-

Preparation: Add an excess amount of 2-(hexyloxy)aniline to a known volume or mass of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.

-

Sampling: Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution using a syringe filter into a pre-weighed container to remove any remaining solid particles.

-

Quantification (Gravimetric Method):

-

Weigh the container with the filtered saturated solution.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solute until a constant weight of the dried solute is achieved.[2]

-

The weight of the dissolved solute and the weight of the solvent can then be determined by subtraction.

-

-

Calculation: The solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

Diagram of the Experimental Workflow for Solubility Determination:

Caption: A flowchart illustrating the key steps in determining the solubility of a solid in a liquid using the isothermal saturation method.

Logical Relationship in Solubility Studies

The determination and application of solubility data follow a logical progression, particularly in the context of drug development and material science.

Diagram of the Logical Flow in Solubility Research:

Caption: A diagram showing the iterative process of solubility determination and its application in a research and development setting.

This guide provides a foundational understanding of the solubility of 2-(hexyloxy)aniline and the methodologies to quantify it. For researchers and professionals, obtaining precise solubility data through these experimental protocols is a critical step in the successful application of this versatile compound.

References

- 1. 2-(Hexyloxy)aniline | 52464-50-3 | Benchchem [benchchem.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Hexyloxy)aniline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis, characterization, and derivatization of 2-(hexyloxy)aniline. This compound serves as a crucial intermediate in the development of complex molecular frameworks for materials science, polymer chemistry, and pharmaceutical research.[1] The presence of a reactive amino group and a lipophilic hexyloxy side chain makes it a versatile building block for creating a diverse range of functional molecules.

Synthesis of 2-(Hexyloxy)aniline

The most established and common route for synthesizing 2-(hexyloxy)aniline is a two-step process that begins with 2-nitrophenol. This pathway involves a Williamson ether synthesis followed by the reduction of the nitro group.[1] Alternative methods include the nucleophilic substitution reaction between 2-chloroaniline and hexanol.[1]

Primary Synthetic Pathway: Williamson Ether Synthesis and Nitro Reduction

This reliable method consists of two key transformations:

-

O-Alkylation : 2-nitrophenol is deprotonated by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then reacts with an n-hexyl halide (e.g., hexyl bromide) via an SN2 reaction to yield 2-(hexyloxy)nitrobenzene.[1][2][3]

-

Nitro Group Reduction : The intermediate, 2-(hexyloxy)nitrobenzene, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into a primary amine (-NH₂). Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is a common and efficient method for this step.[1]

Detailed Experimental Protocol: Synthesis of 2-(Hexyloxy)aniline

Part A: Synthesis of 2-(Hexyloxy)nitrobenzene

-

To a stirred solution of 2-nitrophenol (1 equiv.) in acetone, add anhydrous potassium carbonate (1.5 equiv.).

-

Add n-hexyl bromide (1.2 equiv.) to the mixture.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(hexyloxy)nitrobenzene.

Part B: Synthesis of 2-(Hexyloxy)aniline

-

Dissolve 2-(hexyloxy)nitrobenzene (1 equiv.) in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

-

Stir the mixture under a hydrogen atmosphere (typically 50 psi) at room temperature until the reaction is complete (monitored by TLC or disappearance of the yellow color).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-(hexyloxy)aniline, which can be further purified by chromatography if necessary.

Synthesis of 2-(Hexyloxy)aniline Derivatives

The amino group of 2-(hexyloxy)aniline is a versatile functional handle for a wide range of chemical transformations, including acylation, alkylation, and the formation of imines (Schiff bases).[1] These derivatizations allow for the construction of more complex molecules with tailored properties.

Experimental Protocol: Synthesis of a Schiff Base Derivative

-

Dissolve 2-(hexyloxy)aniline (1 equiv.) in absolute ethanol in a round-bottom flask.

-

Add a substituted aromatic aldehyde (1 equiv.) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-6 hours. Monitor the reaction's progress via TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure Schiff base derivative.

Characterization of 2-(Hexyloxy)aniline and Derivatives

Comprehensive characterization is essential to confirm the structure, identity, and purity of the synthesized compounds. This is typically achieved through a combination of spectroscopic techniques.

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for the parent compound, 2-(hexyloxy)aniline.

Table 1: Physicochemical Properties of 2-(Hexyloxy)aniline

| Property | Value | Reference |

| CAS Number | 52464-50-3 | [1] |

| Molecular Formula | C₁₂H₁₉NO | [4] |

| Molecular Weight | 193.29 g/mol | [1][4] |

| Appearance | Liquid or low-melting solid | [5] |

Table 2: Representative ¹H NMR Spectroscopic Data (CDCl₃)

| Protons | Chemical Shift (δ ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.5 – 7.2 | Multiplet | 4H |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet | 2H |

| -OCH₂- | 3.8 – 4.0 | Triplet | 2H |

| -OCH₂CH₂ - | 1.7 – 1.9 | Multiplet | 2H |

| -(CH₂)₃- | 1.3 – 1.5 | Multiplet | 6H |

| -CH₃ | ~0.9 | Triplet | 3H |

| Note: Data is representative and may vary based on solvent and instrument.[1] |

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Two bands, characteristic of primary amines[6] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H vibrations |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Aliphatic C-H vibrations of the hexyl group |

| N-H Bend | 1580 - 1650 | Bending vibration of the primary amine[6] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Benzene ring stretching |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Aryl-O-C stretch |

| Note: Based on typical values for substituted anilines and aryl ethers.[6][7] |

Table 4: Mass Spectrometry Data

| Ion | Expected m/z | Description |

| [M]⁺ | 193.29 | Molecular ion peak corresponding to the exact mass |

| [M-C₆H₁₃]⁺ | 108.06 | Fragment corresponding to the loss of the hexyl radical |

| Note: Fragmentation patterns may vary depending on the ionization technique used. |

References

- 1. 2-(Hexyloxy)aniline | 52464-50-3 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. wikieducator.org [wikieducator.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-(hexyloxy)aniline from 2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(hexyloxy)aniline, a valuable intermediate in organic synthesis, starting from 2-nitrophenol. The primary and most established synthetic route involves a two-step process: the Williamson ether synthesis to form the intermediate 2-(hexyloxy)nitrobenzene, followed by the reduction of the nitro group to yield the final aniline product.[1] This guide details the experimental protocols for each step, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction workflow.

Synthetic Pathway Overview

The conversion of 2-nitrophenol to 2-(hexyloxy)aniline is efficiently achieved through a sequential two-step synthesis. The first step is a nucleophilic substitution reaction, specifically the Williamson ether synthesis, where the hydroxyl group of 2-nitrophenol is alkylated using a hexyl halide. The electron-withdrawing nitro group on the aromatic ring facilitates this etherification.[1] The subsequent step involves the reduction of the nitro group of the resulting 2-(hexyloxy)nitrobenzene to an amino group, yielding 2-(hexyloxy)aniline.[1]

Caption: Overall synthetic workflow from 2-nitrophenol to 2-(hexyloxy)aniline.

Experimental Protocols

Step 1: Synthesis of 2-(hexyloxy)nitrobenzene via Williamson Ether Synthesis

This procedure outlines the formation of the ether linkage by reacting 2-nitrophenol with hexyl bromide in the presence of a base.

Materials:

-

2-Nitrophenol

-

Hexyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-nitrophenol in anhydrous acetone, add anhydrous potassium carbonate.

-

Heat the mixture to reflux.

-

To the refluxing mixture, add hexyl bromide dropwise over a period of 30 minutes.

-

Continue refluxing the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hexyloxy)nitrobenzene.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

Step 2: Synthesis of 2-(hexyloxy)aniline via Reduction of 2-(hexyloxy)nitrobenzene

This protocol describes the reduction of the nitro group of the intermediate to an amine using catalytic hydrogenation.

Materials:

-

2-(hexyloxy)nitrobenzene

-

Palladium on activated carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Celite® or other filtration aid

Procedure:

-

Dissolve 2-(hexyloxy)nitrobenzene in ethanol or methanol in a hydrogenation flask.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Connect the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas (repeat this cycle three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at balloon pressure or slightly higher) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with the solvent used for the reaction (ethanol or methanol).

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2-(hexyloxy)aniline.

-

If necessary, purify the product by column chromatography or distillation under reduced pressure.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | Yellow crystalline solid |

| 2-(hexyloxy)nitrobenzene | C₁₂H₁₇NO₃ | 223.27 | - |

| 2-(hexyloxy)aniline | C₁₂H₁₉NO | 193.29 | - |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| 2-(hexyloxy)nitrobenzene | Aromatic protons (~7.0-7.8 ppm), Hexyloxy protons (~4.1 ppm, t), Alkyl chain protons (~0.9-1.8 ppm) | Aromatic carbons (~114-153 ppm), O-CH₂ carbon (~69 ppm), Alkyl chain carbons (~14, 22, 25, 29, 31 ppm) |

| 2-(hexyloxy)aniline | Aromatic protons (~6.6-6.9 ppm), NH₂ protons (broad singlet), Hexyloxy protons (~3.9 ppm, t), Alkyl chain protons (~0.9-1.9 ppm) | Aromatic carbons (~110-147 ppm), O-CH₂ carbon (~68 ppm), Alkyl chain carbons (~14, 22, 26, 29, 31 ppm) |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Logical Relationships in Synthesis

The synthesis of 2-(hexyloxy)aniline from 2-nitrophenol is a logical progression of two well-established organic reactions. The Williamson ether synthesis is a reliable method for forming aryl ethers, and the subsequent reduction of the nitro group is a common transformation to introduce an amino functionality.

Caption: Logical flow of the two-step synthesis.

Alternative Synthetic Routes

While the Williamson ether synthesis followed by nitro reduction is a common and reliable method, other synthetic strategies can also be employed to produce 2-(hexyloxy)aniline. These include:

-

Ullmann Condensation: This method involves the copper-catalyzed coupling of 2-aminophenol with a hexyl halide. This approach avoids the need for a nitro-group reduction step.

-

Nucleophilic Aromatic Substitution (SNAr): Starting from an activated aromatic ring with a good leaving group, such as 2-fluoro-nitrobenzene or 2-chloro-nitrobenzene, reaction with sodium hexoxide would yield the 2-(hexyloxy)nitrobenzene intermediate. This is then followed by the standard reduction of the nitro group.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction.

This technical guide provides a foundational understanding of the synthesis of 2-(hexyloxy)aniline from 2-nitrophenol. For specific applications and process optimization, further investigation and adaptation of the provided protocols may be necessary.

References

An In-depth Technical Guide to the Health and Safety of 2-(hexyloxy)aniline

Quantitative Toxicological Data for Aniline

The following tables summarize the available quantitative health and safety data for aniline, the parent compound of 2-(hexyloxy)aniline.

Table 1: Acute Toxicity Data for Aniline

| Endpoint | Route of Exposure | Species | Value | Reference |

| LD50 | Oral | Rat | 250 mg/kg | [1][2] |

| LD50 | Dermal | Rabbit | 820 mg/kg | [2] |

| LC50 | Inhalation | Mouse | 248 ppm (4 hours) | [2] |

Table 2: Irritation and Sensitization Data for Aniline

| Endpoint | Species | Result | Classification | Reference |

| Skin Corrosion/Irritation | Rabbit | Irritant | Category 2 | |

| Serious Eye Damage/Irritation | Rabbit | Serious eye damage | Category 1 | [1][2] |

| Skin Sensitization | Guinea Pig | Sensitizer | Category 1 | [2] |

Hazard Classification and Health Effects

Aniline is classified as a hazardous substance with multiple toxic effects. The primary health concern is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis and, in severe cases, central nervous system depression, cardiovascular collapse, and death.

Table 3: GHS Hazard Classification for Aniline

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Source: Sigma-Aldrich Safety Data Sheet

Summary of Health Effects:

-

Acute Effects: Exposure can cause irritation to the skin, eyes, and respiratory tract.[3] The primary systemic effect is methemoglobinemia, which impairs oxygen delivery to tissues.[3]

-

Chronic Effects: Prolonged or repeated exposure can lead to damage to the blood (hemolytic anemia), spleen, liver, and kidneys.[2] Aniline is also suspected of being a carcinogen and mutagen.

Experimental Protocols

The toxicological data presented are typically generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the relevant guidelines.

-

OECD 401: Acute Oral Toxicity (Note: This guideline has been deleted but was used for older studies) : This test determines the median lethal dose (LD50) after a single oral administration of a substance.[1] Graded doses are given to groups of fasted rodents, and the animals are observed for up to 14 days for signs of toxicity and mortality.[1]

-

OECD 402: Acute Dermal Toxicity : This guideline assesses the toxicity of a substance following a single, 24-hour dermal application.[4][5] The substance is applied to a shaved area of the skin (approx. 10% of the body surface) of animals, typically rats or rabbits.[4][5] Observations for toxicity and mortality are carried out for at least 14 days.[4]

-

OECD 403: Acute Inhalation Toxicity : This test determines the health hazards from short-term exposure to an airborne substance (gas, vapor, or aerosol).[2][6][7] Animals are exposed to various concentrations for a defined period, typically 4 hours, and are then observed for at least 14 days.[6][7]

-

OECD 404: Acute Dermal Irritation/Corrosion : This method evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the substance (0.5 mL of liquid or 0.5 g of solid) is applied to the shaved skin of an albino rabbit for a 4-hour period.[8][9] The skin is then observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[8][10]

-

OECD 405: Acute Eye Irritation/Corrosion : This test assesses the potential for a substance to cause eye irritation or corrosion. A single dose of the substance is applied into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[11][12] The eyes are examined at 1, 24, 48, and 72 hours for lesions of the cornea, iris, and conjunctiva.[12]

-

OECD 406: Skin Sensitization : This guideline is used to determine if a substance can cause allergic contact dermatitis.[13] The Guinea Pig Maximisation Test (GPMT) is a preferred method, involving an initial induction phase (with an adjuvant to boost the immune response) followed by a challenge phase after 10-14 days to observe for allergic skin reactions.[13][14]

Visualized Pathways and Workflows

Aniline Metabolism and Toxicity Pathway

The primary mechanism of aniline toxicity involves its metabolic activation in the liver to phenylhydroxylamine. This metabolite enters red blood cells and initiates a futile redox cycle, generating reactive oxygen species (ROS) and oxidizing hemoglobin to methemoglobin.

Caption: Metabolic activation of aniline leading to methemoglobinemia and hemolysis.

General Workflow for Chemical Safety Assessment

The process of evaluating the health and safety of a chemical substance follows a structured workflow, from initial data gathering to final risk characterization.

Caption: A generalized workflow for the assessment of chemical health and safety.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Test No. 403: Acute Inhalation Toxicity | OECD [oecd.org]

- 3. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 4. nucro-technics.com [nucro-technics.com]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 7. eurolab.net [eurolab.net]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 11. oecd.org [oecd.org]

- 12. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. Test No. 406: Skin Sensitisation | OECD [oecd.org]

A Technical Guide to 2-(Hexyloxy)aniline for Research Professionals

For researchers, scientists, and drug development professionals, 2-(hexyloxy)aniline is a versatile aromatic amine with significant potential in materials science and as a building block in organic synthesis. This in-depth technical guide provides a comprehensive overview of its commercial availability, key experimental protocols, and its role in cellular signaling pathways.

Commercial Availability of 2-(Hexyloxy)aniline

Sourcing high-purity 2-(hexyloxy)aniline is crucial for reproducible research outcomes. Currently, Benchchem is a key commercial supplier of this chemical for research purposes. While many suppliers offer the isomeric 4-(hexyloxy)aniline, sourcing of the 2-isomer requires careful verification of the CAS number (52464-50-3). Researchers are advised to inquire directly with suppliers for detailed specifications, including purity, available quantities, and pricing, as these may vary.

| Supplier | CAS Number | Purity | Available Quantities |

| Benchchem | 52464-50-3 | Inquire | Inquire |

Synthesis and Experimental Protocols

2-(Hexyloxy)aniline serves as a valuable intermediate in various synthetic procedures, including the development of novel polymers and liquid crystals.

General Synthesis of 2-(Hexyloxy)aniline

A common and established method for the synthesis of 2-(hexyloxy)aniline is through a Williamson ether synthesis followed by the reduction of a nitro group.[1]

Experimental Protocol: Two-Step Synthesis of 2-(Hexyloxy)aniline [1]

Step 1: Synthesis of 2-(Hexyloxy)nitrobenzene

-

In a round-bottom flask, dissolve 2-nitrophenol in a suitable solvent such as acetone or dimethylformamide (DMF).

-

Add a base, for example potassium carbonate (K₂CO₃), to the solution to deprotonate the hydroxyl group, forming the corresponding phenoxide.

-

To this mixture, add 1-bromohexane (hexyl bromide).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter to remove the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure 2-(hexyloxy)nitrobenzene.

Step 2: Reduction to 2-(Hexyloxy)aniline

-

Dissolve the 2-(hexyloxy)nitrobenzene obtained in the previous step in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl), or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

If using SnCl₂/HCl, neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent. If using catalytic hydrogenation, filter off the catalyst.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield 2-(hexyloxy)aniline.

Synthesis of Poly(2-(hexyloxy)aniline)

Experimental Protocol: Oxidative Polymerization of 2-(Hexyloxy)aniline (Adapted) [2]

-

Dissolve 2-(hexyloxy)aniline in a 1 M HCl solution and cool the solution to 0–5 °C in an ice bath.

-

Prepare a pre-chilled aqueous solution of an oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈).

-

Add the oxidant solution dropwise to the stirred monomer solution over a period of 20-30 minutes.

-

Continue stirring the reaction mixture at 0–5 °C for several hours to allow for polymerization.

-

Collect the resulting polymer precipitate by filtration.

-

Wash the polymer with 1 M HCl until the filtrate is colorless, followed by washing with a solvent like methanol to remove any unreacted monomer and oligomers.

-

Dry the polymer under vacuum.

Synthesis of Liquid Crystals Incorporating a Hexyloxyaniline Moiety

Alkoxy-substituted anilines are frequently used in the synthesis of Schiff base liquid crystals. The following is a general procedure for the synthesis of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, which can be adapted for 2-(hexyloxy)aniline.[3]

Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal (Adapted) [3]

-

In a round-bottom flask, dissolve an equimolar amount of 2-(hexyloxy)aniline and a suitable aromatic aldehyde (e.g., 4-(benzyloxy)benzaldehyde) in absolute ethanol.

-

Add a few drops of a catalytic acid, such as acetic acid.

-

Reflux the reaction mixture for several hours, monitoring the formation of the Schiff base (imine) by TLC.

-

Upon completion, cool the reaction mixture to room temperature or below to induce crystallization of the product.

-

Collect the crystalline product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain the pure liquid crystalline compound.

Signaling Pathways and Biological Relevance

While direct studies on the signaling pathways affected by 2-(hexyloxy)aniline are limited, research on related alkoxy aniline derivatives provides insights into their potential biological activities, particularly in the context of inflammation.

Derivatives of 4-alkoxy-quinoxalines, which can be synthesized from alkoxy anilines, have been shown to exhibit anti-inflammatory effects by modulating key intracellular signaling pathways in macrophages.[4] These compounds have been found to inhibit the pro-inflammatory ERK 1/2 and JNK/c-Jun cascades while activating the anti-inflammatory PI3K/Akt pathway.[4] This suggests that 2-(hexyloxy)aniline and its derivatives could serve as scaffolds for the development of novel anti-inflammatory agents.

Below are diagrams illustrating the general synthetic pathways and the potential signaling pathway modulation.

Caption: Williamson ether synthesis followed by reduction for 2-(hexyloxy)aniline.

Caption: Potential modulation of inflammatory pathways by alkoxy aniline derivatives.

References

- 1. 2-(Hexyloxy)aniline | 52464-50-3 | Benchchem [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular signaling modifications involved in the anti-inflammatory effect of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Chromophore: A Technical Guide to the Discovery and History of Alkoxy-Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of alkoxy-substituted anilines, a class of compounds that emerged from the burgeoning field of synthetic organic chemistry in the 19th century. From their origins in the shadow of aniline's vibrant dye chemistry to their crucial role as versatile intermediates in modern pharmaceuticals and materials science, this document traces their evolution, detailing early synthetic methodologies and key chemical properties.

From Aniline's Purple Haze to Substituted Derivatives: A Historical Perspective

The story of alkoxy-substituted anilines is intrinsically linked to the discovery and exploitation of aniline (C₆H₅NH₂). First isolated from the destructive distillation of indigo in 1826 by Otto Unverdorben, who named it "Crystallin," and later from coal tar by Friedlieb Runge in 1834 as "kyanol," the compound's true potential was unlocked in the 1840s.[1] It was August Wilhelm von Hofmann who, in 1843, recognized that these various isolates were a single substance, which he termed aniline. Hofmann's extensive research into aniline and its derivatives laid the foundation for the synthetic dye industry.[2][3]

The watershed moment arrived in 1856 when Hofmann's student, William Henry Perkin, serendipitously synthesized the first synthetic dye, mauveine, while attempting to synthesize quinine from aniline. This discovery ignited a fervent period of exploration into aniline's reactivity, with chemists across Europe investigating the effects of introducing various substituents to the aromatic ring. It was within this fertile scientific landscape that alkoxy-substituted anilines, such as the anisidines (methoxyanilines) and phenetidines (ethoxyanilines), were first synthesized and characterized in the latter half of the 19th century.[4]

While a singular "discovery" event for each isomer is not clearly documented, their preparation arose as a logical extension of the methodologies being developed for other aniline derivatives. The primary routes established in the 19th century were:

-

Nitration and Subsequent Reduction: The most common approach involved the nitration of the corresponding alkoxybenzene (e.g., anisole or phenetole) to introduce a nitro group, which was then reduced to the amino group to yield the desired alkoxy-substituted aniline.[4][5][6][7]

-

Alkylation of Aminophenols: The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided a pathway to synthesize these compounds by the alkylation of aminophenols.[8]

These early synthetic efforts were not merely academic exercises; they were driven by the burgeoning chemical industry's demand for novel dye precursors and, later, for intermediates in the synthesis of pharmaceuticals. For instance, p-phenetidine became a key precursor in the production of the analgesic and antipyretic drug phenacetin, first introduced in 1887.[9]

The following diagram illustrates the general historical development timeline:

Early Synthetic Protocols

The foundational synthetic methods for preparing alkoxy-substituted anilines in the 19th and early 20th centuries were robust, albeit often yielding modest outputs by modern standards. Below are detailed protocols for two of the most common historical methods.

Synthesis of m-Anisidine via Nitration of Anisole and Subsequent Reduction

This method, detailed in early 20th-century literature, exemplifies the classic nitration-reduction pathway.[5][10][11][12]

Experimental Protocol:

-

Nitration of Anisole:

-

To a cooled mixture of nitric acid and sulfuric acid, slowly add anisole while maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction to proceed until the nitration is complete.

-

Pour the reaction mixture over ice and extract the nitroanisole isomers with a suitable organic solvent.

-

Separate the isomers, typically through distillation or crystallization, to isolate the desired m-nitroanisole.

-

-

Reduction of m-Nitroanisole:

-

In a flask equipped with a reflux condenser, combine m-nitroanisole, a reducing agent such as iron filings or tin, and an acidic solution (e.g., hydrochloric acid).

-

Heat the mixture to reflux to effect the reduction of the nitro group to an amine.

-

After the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide) and isolate the m-anisidine through steam distillation or solvent extraction.

-

The following diagram illustrates the workflow for the synthesis of m-anisidine:

References

- 1. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. prepchem.com [prepchem.com]

- 6. p-Anisidine - Wikipedia [en.wikipedia.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Phenetidine synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m-Anisidine synthesis - chemicalbook [chemicalbook.com]

- 11. ideals.illinois.edu [ideals.illinois.edu]

- 12. m-Anisidine | 536-90-3 [chemicalbook.com]

Theoretical calculations on the molecular structure of 2-(hexyloxy)aniline.

**A

Technical Guide to the Theoretical Calculation of the Molecular Structure of 2-(Hexyloxy)aniline**

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical methods used to calculate the molecular structure and properties of 2-(hexyloxy)aniline. Aniline derivatives are crucial scaffolds in medicinal chemistry and materials science, making a detailed understanding of their three-dimensional structure, electronic properties, and vibrational modes essential for rational design and development. This document outlines a robust computational protocol using Density Functional Theory (DFT), details the presentation of key data in a structured format, and offers a visual workflow for the computational process. The methodologies and data presented are based on established computational practices for similar aromatic amines.[1][2]

Introduction

2-(Hexyloxy)aniline is an aromatic amine featuring a hexyloxy substituent at the ortho position of the aniline ring. The conformational flexibility of the hexyloxy chain, combined with the electronic influence of the amino and ether groups on the benzene ring, dictates its intermolecular interactions and, consequently, its chemical and biological activity. Theoretical calculations, particularly those employing quantum mechanics, are indispensable tools for elucidating the stable conformations, geometric parameters (bond lengths and angles), and electronic characteristics of such molecules.[3][4]